1-[(4-Bromophenyl)methyl]-3-cyclopentylurea
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Overview
Description
1-[(4-Bromophenyl)methyl]-3-cyclopentylurea is an organic compound that features a bromophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-3-cyclopentylurea typically involves the reaction of 4-bromobenzylamine with cyclopentyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Bromobenzylamine is reacted with cyclopentyl isocyanate in an organic solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methyl]-3-cyclopentylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can produce different oxidation states of the urea compound.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-3-cyclopentylurea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-3-cyclopentylurea involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. This dual interaction enables the compound to modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-cyclopentylurea: Similar structure but with a chlorine atom instead of bromine.
1-[(4-Fluorophenyl)methyl]-3-cyclopentylurea: Similar structure but with a fluorine atom instead of bromine.
1-[(4-Methylphenyl)methyl]-3-cyclopentylurea: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-[(4-Bromophenyl)methyl]-3-cyclopentylurea is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-cyclopentylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-7-5-10(6-8-11)9-15-13(17)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUCKMAAQDQYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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